molecular formula C12H21NO2 B14189375 1-(2-Oxopentan-3-yl)-4-propylpyrrolidin-2-one CAS No. 925246-52-2

1-(2-Oxopentan-3-yl)-4-propylpyrrolidin-2-one

Cat. No.: B14189375
CAS No.: 925246-52-2
M. Wt: 211.30 g/mol
InChI Key: LJHSFCQVQWPBNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Oxopentan-3-yl)-4-propylpyrrolidin-2-one is an organic compound that belongs to the class of pyrrolidinones This compound is characterized by a pyrrolidin-2-one ring substituted with a 2-oxopentan-3-yl group at the 1-position and a propyl group at the 4-position

Preparation Methods

The synthesis of 1-(2-Oxopentan-3-yl)-4-propylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 4-propylpyrrolidin-2-one with 2-oxopentan-3-yl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

1-(2-Oxopentan-3-yl)-4-propylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl group, where nucleophiles such as amines or thiols can replace the oxygen atom, forming amides or thioesters.

Common reagents and conditions used in these reactions include solvents like ethanol or tetrahydrofuran, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Oxopentan-3-yl)-4-propylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Oxopentan-3-yl)-4-propylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways and cellular functions. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(2-Oxopentan-3-yl)-4-propylpyrrolidin-2-one can be compared with other similar compounds, such as:

    1-(2-Oxopentan-3-yl)-4-(propan-2-yl)pyrrolidin-2-one: This compound has a similar structure but with a propan-2-yl group instead of a propyl group. The difference in substituents can lead to variations in chemical reactivity and biological activity.

    1-(2-Oxopentan-3-yl)-4-methylpyrrolidin-2-one: This compound has a methyl group at the 4-position, which can affect its physical and chemical properties compared to the propyl-substituted compound.

Properties

CAS No.

925246-52-2

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

1-(2-oxopentan-3-yl)-4-propylpyrrolidin-2-one

InChI

InChI=1S/C12H21NO2/c1-4-6-10-7-12(15)13(8-10)11(5-2)9(3)14/h10-11H,4-8H2,1-3H3

InChI Key

LJHSFCQVQWPBNG-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(=O)N(C1)C(CC)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.